molecular formula C17H28ClN3O4S B2389692 N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)isobutyramide hydrochloride CAS No. 1189477-69-7

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)isobutyramide hydrochloride

Cat. No.: B2389692
CAS No.: 1189477-69-7
M. Wt: 405.94
InChI Key: VNTPGTOPCNLMKJ-UHFFFAOYSA-N
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Description

N-(2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)isobutyramide hydrochloride is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenylsulfonyl group. The molecule includes an ethyl linker connecting the piperazine ring to an isobutyramide moiety, with a hydrochloride salt enhancing solubility.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S.ClH/c1-14(2)17(21)18-8-9-19-10-12-20(13-11-19)25(22,23)16-6-4-15(24-3)5-7-16;/h4-7,14H,8-13H2,1-3H3,(H,18,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTPGTOPCNLMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)isobutyramide hydrochloride is a synthetic compound belonging to the class of piperazine derivatives. It exhibits significant biological activity, particularly in the modulation of neurotransmitter systems, making it a candidate for therapeutic applications in neurological disorders.

Chemical Structure and Properties

  • Molecular Formula : C22H30ClN3O5S
  • Molecular Weight : 484.0 g/mol
  • CAS Number : 1185051-51-7

The compound features a piperazine ring, a sulfonyl group, and an isobutyramide moiety, which contribute to its unique pharmacological profile.

PropertyValue
Molecular FormulaC22H30ClN3O5S
Molecular Weight484.0 g/mol
CAS Number1185051-51-7

The primary mechanism of action for this compound involves its role as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This enhancement of cholinergic neurotransmission is crucial for cognitive functions and memory processes.

Interaction with Neurotransmitter Systems

Compounds containing piperazine structures are known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. The presence of the sulfonyl group may enhance binding affinity and selectivity towards these biological targets, potentially modulating their functions effectively.

Therapeutic Potential

Given its ability to modulate neurotransmitter systems, this compound shows promise in treating various neurological disorders such as:

  • Alzheimer's Disease : By enhancing cholinergic activity.
  • Depression and Anxiety Disorders : Through modulation of serotonin pathways.

Case Studies and Research Findings

Several studies have documented the biological effects of similar piperazine derivatives. For instance:

  • Study on Acetylcholinesterase Inhibition :
    • Researchers demonstrated that compounds with similar structures inhibited acetylcholinesterase effectively, leading to improved cognitive performance in animal models.
  • Neurotransmitter Modulation :
    • Clinical trials indicated that piperazine derivatives could significantly alter serotonin levels, suggesting potential applications in mood disorders .
  • Antitumor Activity :
    • Some studies reported that related benzamide derivatives exhibited antitumor effects by targeting specific kinases involved in cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pharmacologically active piperazine derivatives. Key comparisons include:

Structural Analogues in Receptor Targeting

  • D3 Receptor Antagonists (): Compounds like N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides exhibit high D3 affinity (Ki = 0.8 nM) and enantioselectivity. Compared to the target compound, these analogs employ a butyl linker and heterobiaryl carboxamide termini. Additionally, the 4-methoxyphenylsulfonyl substituent in the target may confer distinct electronic effects compared to the 2,3-dichlorophenyl group, influencing receptor selectivity .
  • Ethoxyacetamide Variant (): 2-Ethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride differs only in the amide group (ethoxyacetamide vs. isobutyramide). This modification may also affect metabolic stability due to steric hindrance .

Piperazine-Based Pharmaceuticals ()

  • Cetirizine-Related Impurities (): Compounds like 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol (cetirizine precursor) highlight the role of chlorophenyl groups in antihistamine activity. The target’s 4-methoxyphenylsulfonyl group may shift therapeutic focus toward CNS targets rather than peripheral H1 receptors, as sulfonyl groups are less common in antihistamines .
  • Triazolopyridine Derivatives ():
    Impurities such as 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one incorporate a triazolopyridine ring, absent in the target compound. The target’s isobutyramide group may simplify synthesis compared to heterocyclic termini while maintaining piperazine-mediated receptor interactions .

Comparative Data Table

Compound Name Piperazine Substituent Linker Amide Group Pharmacological Activity Key Structural Influence Reference
Target Compound 4-Methoxyphenylsulfonyl Ethyl Isobutyramide Hypothesized D3 antagonist Enhanced lipophilicity, metabolic stability
D3 Antagonist 2,3-Dichlorophenyl Butyl Heterobiarylcarboxamide D3 antagonist (Ki = 0.8 nM) Longer linker, halogenated aryl group
Ethoxyacetamide Analog () 4-Methoxyphenylsulfonyl Ethyl Ethoxyacetamide Unknown Ether oxygen may reduce BBB penetration
Cetirizine Impurity B () 4-Chlorophenyl Propyl Triazolopyridine Antihistamine-related Chlorophenyl enhances H1 affinity

Key Findings and Hypotheses

  • Receptor Selectivity: The 4-methoxyphenylsulfonyl group may reduce off-target effects compared to chlorophenyl-containing analogs, as sulfonyl groups are less common in histamine receptors .
  • Pharmacokinetics: The hydrochloride salt improves aqueous solubility, critical for oral bioavailability. The isobutyramide group’s branched structure may slow hepatic metabolism compared to linear chains .
  • Synthetic Considerations: The absence of complex heterocycles (e.g., triazolopyridine in ) could streamline synthesis, though enantioselectivity data (if applicable) remains unexplored in the evidence .

Q & A

Q. What statistical methods are critical for dose-response studies?

  • Nonlinear regression : Fit data to Hill equation for EC₅₀/IC₅₀ determination.
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

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